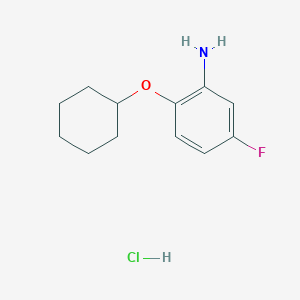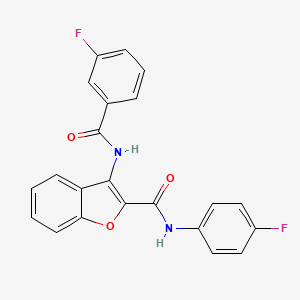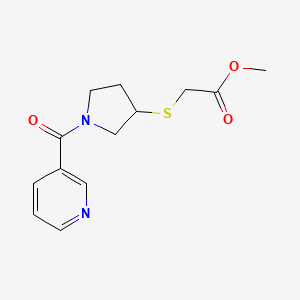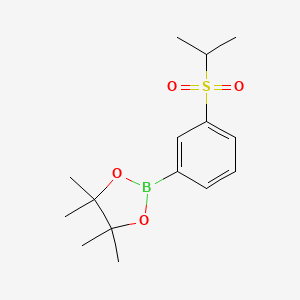![molecular formula C19H26N2O B2870779 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one CAS No. 1444164-98-0](/img/structure/B2870779.png)
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one, also known as MPPP, is a synthetic compound that belongs to the family of cathinones. It is a designer drug that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, MPPP has also been studied for its scientific research application, particularly in the field of neuroscience.
作用机制
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine is responsible for the euphoric and stimulant effects of 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one. It has also been shown to interact with other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and physiological effects:
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one has been shown to increase locomotor activity and induce hyperactivity in animal models. It also increases dopamine release in the brain, leading to an increase in reward-seeking behavior. 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one has been shown to have a low toxicity profile, with no significant effects on body weight, food intake, or organ weight observed in animal studies.
实验室实验的优点和局限性
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter. However, its recreational use and potential for abuse may limit its use in certain research settings. Additionally, the lack of standardized dosing protocols and potential for variability in purity may make it difficult to compare results across studies.
未来方向
There are several potential future directions for research on 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one. One area of interest is its potential use in the treatment of neurological disorders, including Parkinson's disease and addiction. Additionally, further investigation into the mechanisms of action of 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one and its interactions with other neurotransmitter systems could provide valuable insights into the underlying causes of these disorders. Finally, the development of more selective and potent dopamine transporter inhibitors could improve the utility of 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one as a research tool.
合成方法
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one can be synthesized through a multi-step process starting with the reaction of 1-phenyl-2-nitropropene with acetylene, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-(4-bromopiperazin-1-yl)pentan-1-one. The final product is purified through recrystallization.
科学研究应用
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one has been studied for its potential use as a research tool in neuroscience. It has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one has been used to investigate the role of the dopamine transporter in various neurological disorders, including Parkinson's disease and addiction.
属性
IUPAC Name |
3-methyl-5-phenyl-1-(4-prop-2-ynylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-3-11-20-12-14-21(15-13-20)19(22)16-17(2)9-10-18-7-5-4-6-8-18/h1,4-8,17H,9-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJMFPBNVVKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2870700.png)
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2870703.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2870704.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2870705.png)
![2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2870706.png)

![3-methyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2870709.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2870713.png)
![4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2870715.png)

